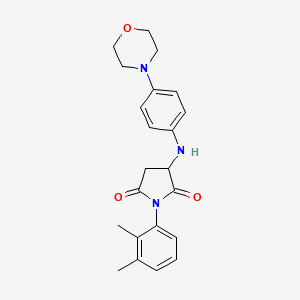
1-(2,3-Dimethylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dimethylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPD or N-phenylamido-cyclohexyldione and is primarily used as a research chemical. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
A study by Gulevskaya et al. (1999) on purines, pyrimidines, and fused systems based on them discusses the reactivity of related compounds with ammonia or primary amines in the presence of an oxidant to yield 4-amino derivatives. This research highlights the synthetic versatility of pyrimidine derivatives and their potential applications in designing new molecules (Gulevskaya, Besedin, & Pozharskii, 1999).
Šafár̆ et al. (2000) investigated the dichotomy in the ring-opening reaction of certain diones with cyclic secondary amines. This study provides insights into the synthetic pathways for creating novel heterocyclic compounds, which could have implications for developing new materials or pharmaceuticals (Šafár̆, Považanec, Prónayová, Baran, Kickelbick, Kožíšek, & Breza, 2000).
Potential Applications in Material Science
Amirnasr et al. (2001) synthesized and characterized Co(III) complexes involving morpholine and pyrrolidine. This work could be relevant for the development of coordination compounds with specific optical or catalytic properties, potentially useful in material science or catalysis (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).
Kaynak, Özbey, and Karalı (2013) focused on the synthesis and crystal structures of novel compounds involving morpholinomethyl groups. The detailed analysis of molecular interactions in these compounds can inform the design of materials with desired physical properties (Kaynak, Özbey, & Karalı, 2013).
Heterocyclic Chemistry
The work by Purrello & Vullo (1974) on the reaction of ω-cyanoacetophenone derivatives with secondary amines leading to new aminopyridine derivatives demonstrates the utility of such reactions in heterocyclic chemistry. This research could be relevant for developing new heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Purrello & Vullo, 1974).
Sun, Zhang, Xia, and Yan (2009) explored domino reactions involving secondary amines to yield dihydrothiophene derivatives. This study highlights the potential of such reactions in synthesizing complex heterocyclic structures, which could have implications in medicinal chemistry and material science (Sun, Zhang, Xia, & Yan, 2009).
Eigenschaften
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-15-4-3-5-20(16(15)2)25-21(26)14-19(22(25)27)23-17-6-8-18(9-7-17)24-10-12-28-13-11-24/h3-9,19,23H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQKHRGODYOBGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-cyanobenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2537714.png)
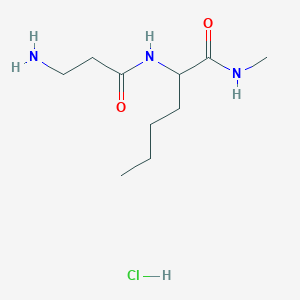
![benzo[d][1,3]dioxol-5-yl(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)methanone](/img/structure/B2537717.png)
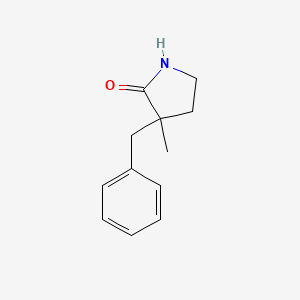
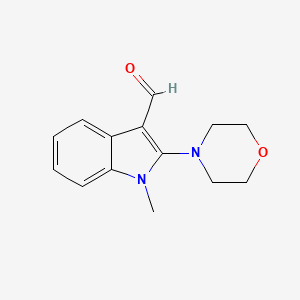
![2-Phenyl-3a,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-one](/img/structure/B2537721.png)

![(3Z)-3-[(4-bromophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2537723.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2537725.png)
![N-[2-[(5-Ethyl-1,3-thiazol-2-yl)methyl-methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2537728.png)
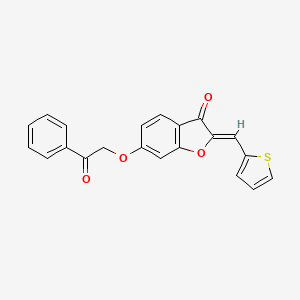
![4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B2537734.png)
